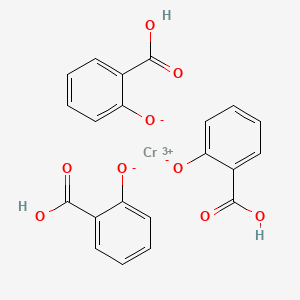
Benzoic acid, 2-hydroxy-, chromium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(Salicylato-O1,O2)chromium: is a coordination compound where chromium is complexed with three salicylate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Salicylato-O1,O2)chromium typically involves the reaction of chromium salts with salicylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex .
Industrial Production Methods: Industrial production methods for tris-(Salicylato-O1,O2)chromium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tris-(Salicylato-O1,O2)chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium complexes.
Reduction: It can also be reduced, resulting in lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the salicylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) complexes, while reduction can produce chromium(II) species .
Aplicaciones Científicas De Investigación
Chemistry: Tris-(Salicylato-O1,O2)chromium is used as a catalyst in various organic reactions, including oxidation and polymerization processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for understanding metal-ligand interactions in biological systems .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases .
Industry: In the industrial sector, tris-(Salicylato-O1,O2)chromium is used in the production of specialty chemicals and as a corrosion inhibitor .
Mecanismo De Acción
The mechanism of action of tris-(Salicylato-O1,O2)chromium involves its interaction with molecular targets through coordination bonds. The salicylate ligands facilitate the binding of the compound to specific sites on enzymes or other proteins, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Tris-(Acetylacetonato)chromium: Another chromium complex with acetylacetonate ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) nitrate: A chromium compound with nitrate ligands.
Uniqueness: Tris-(Salicylato-O1,O2)chromium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. The salicylate ligands provide additional functionality compared to other chromium complexes, making it particularly useful in applications requiring specific interactions with biological molecules .
Propiedades
Número CAS |
55917-86-7 |
|---|---|
Fórmula molecular |
C21H15CrO9 |
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
2-carboxyphenolate;chromium(3+) |
InChI |
InChI=1S/3C7H6O3.Cr/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
XGRZWVWRMKAQNU-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


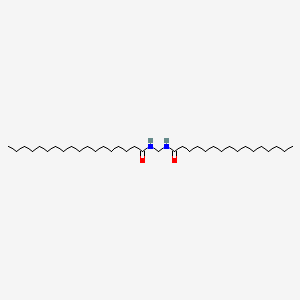
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
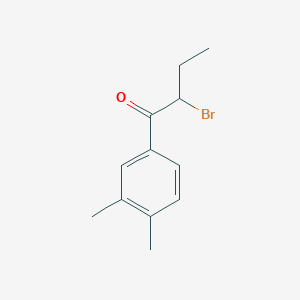
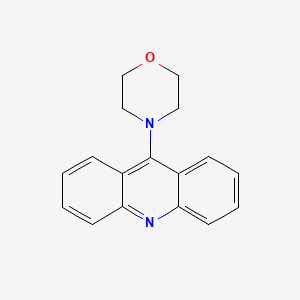
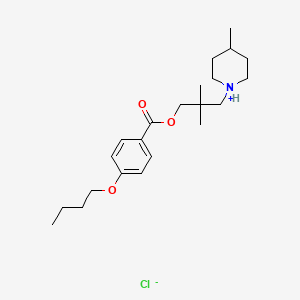
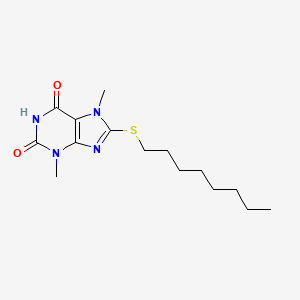
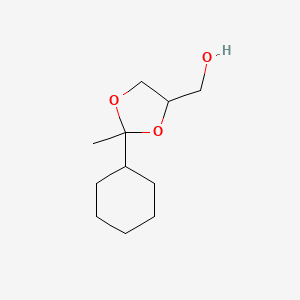

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

